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  • Product: Quinoline-2,5-diamine
  • CAS: 1421314-22-8

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Quinoline-2,5-diamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide on the utilization of Quinoline-2,5-diamine as a versatile building block in organic synthesis. It is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the utilization of Quinoline-2,5-diamine as a versatile building block in organic synthesis. It is designed to offer both foundational knowledge and practical, field-proven insights for researchers, scientists, and professionals in drug development. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for employing this unique scaffold in the synthesis of novel heterocyclic systems, advanced polymers, and potentially bioactive molecules.

Introduction: The Strategic Value of Quinoline-2,5-diamine

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and valuable photophysical properties.[1][2] Quinoline-2,5-diamine, with its distinct arrangement of two nucleophilic amino groups on the quinoline framework, presents a unique and powerful tool for synthetic chemists. The presence of both an electron-donating amino group at the 2-position, activating the pyridine ring, and another at the 5-position of the benzene ring, offers differential reactivity that can be strategically exploited. This dual functionality allows for the construction of complex molecular architectures, including fused heterocyclic systems, and the synthesis of high-performance polymers.

The potential applications of molecules derived from Quinoline-2,5-diamine are vast, spanning from the development of novel anticancer and antimicrobial agents to the creation of advanced materials with tailored electronic and physical properties.[1][3] This guide will provide detailed protocols and the scientific rationale for several key transformations, empowering researchers to unlock the full synthetic potential of this versatile building block.

Core Reactivity and Mechanistic Considerations

The synthetic utility of Quinoline-2,5-diamine is rooted in the nucleophilic character of its two amino groups. The amine at the 2-position is part of an enamine-like system, which influences its reactivity and the electronic properties of the pyridine ring. The amine at the 5-position, being on the benzene ring, behaves more like a typical arylamine. This difference in electronic environment allows for selective reactions under carefully controlled conditions.

Key reaction classes for Quinoline-2,5-diamine include:

  • Condensation Reactions: The diamine readily undergoes condensation with dicarbonyl compounds (e.g., β-ketoesters, 1,3-diketones) to form fused heterocyclic systems.

  • Schiff Base Formation: Reaction with aldehydes and ketones yields Schiff bases (imines), which can serve as ligands for metal complexes or as intermediates for further transformations.

  • Amide Bond Formation: Acylation with diacyl chlorides or dicarboxylic acids leads to the formation of polyamides, a class of high-performance polymers.

The following diagram illustrates the key reactive sites and potential synthetic pathways originating from Quinoline-2,5-diamine.

G cluster_starting_material Quinoline-2,5-diamine cluster_applications Synthetic Applications Quinoline-2,5-diamine Quinoline-2,5-diamine Fused_Heterocycles Fused Heterocycles (e.g., Pyrazolo[4,3-c]quinolines) Quinoline-2,5-diamine->Fused_Heterocycles Condensation with dicarbonyl compounds Schiff_Bases Schiff Bases & Metal Complexes Quinoline-2,5-diamine->Schiff_Bases Condensation with aldehydes/ketones Polyamides Polyamides Quinoline-2,5-diamine->Polyamides Polycondensation with diacyl chlorides Dyes_Pigments Dyes & Pigments Quinoline-2,5-diamine->Dyes_Pigments Diazotization and coupling reactions Bioactive_Molecules Bioactive Molecules (Antimicrobial, Anticancer) Fused_Heterocycles->Bioactive_Molecules Schiff_Bases->Bioactive_Molecules Complexation with metal ions

Caption: Synthetic pathways from Quinoline-2,5-diamine.

Application Note & Protocol: Synthesis of Fused Pyrazolo[4,3-c]quinolines

The synthesis of fused pyrazolo[4,3-c]quinolines is of significant interest due to the established anti-inflammatory and potential anticancer activities of this heterocyclic core.[3][4] Quinoline-2,5-diamine can serve as a key precursor for such structures through a multi-step sequence involving diazotization and subsequent cyclization.

Conceptual Workflow

The general strategy involves the selective diazotization of one of the amino groups, followed by an intramolecular cyclization to form the pyrazole ring fused to the quinoline scaffold. The choice of reaction conditions is crucial to control the regioselectivity of the diazotization and cyclization steps.

G A Quinoline-2,5-diamine B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization C->D E Pyrazolo[4,3-c]quinoline Derivative D->E

Caption: Workflow for Pyrazolo[4,3-c]quinoline Synthesis.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)

Disclaimer: The following protocol is a generalized procedure based on established methods for the synthesis of pyrazolo[4,3-c]quinolines from related precursors.[4][5] Optimization may be required for Quinoline-2,5-diamine.

Step 1: Diazotization of Quinoline-2,5-diamine

  • Reagent Preparation: Prepare a solution of Quinoline-2,5-diamine (1.0 eq.) in a suitable acidic medium (e.g., 2 M HCl) in a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the stirred solution of the diamine. Maintain the temperature below 5 °C throughout the addition.

  • Monitoring: Monitor the reaction by testing for the presence of excess nitrous acid using starch-iodide paper. The reaction is typically complete within 30-60 minutes. The resulting diazonium salt solution is used immediately in the next step.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for preventing decomposition and maximizing the yield of the desired intermediate.

  • Acidic Medium: The presence of a strong acid is necessary for the in situ formation of nitrous acid from sodium nitrite, which is the active diazotizing agent.

Step 2: Intramolecular Cyclization

  • Reaction Setup: In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or stannous chloride) in water.

  • Cyclization: Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Workup: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired pyrazolo[4,3-c]quinoline derivative.

Causality Behind Experimental Choices:

  • Reducing Agent: The reducing agent facilitates the cyclization process, leading to the formation of the pyrazole ring.

  • Neutralization and Extraction: Standard workup procedures are employed to isolate the organic product from the aqueous reaction mixture.

Application Note & Protocol: Synthesis of Polyamides

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength.[6][7] Quinoline-2,5-diamine, with its two reactive amine functionalities, can be used as a monomer in the synthesis of novel polyamides with potentially unique properties conferred by the rigid quinoline backbone.

Conceptual Workflow: Interfacial Polymerization

Interfacial polymerization is a common method for the synthesis of polyamides.[8] This technique involves the reaction of a diamine in an aqueous phase with a diacyl chloride in an immiscible organic phase. The polymerization occurs at the interface of the two layers.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Quinoline-2,5-diamine + Base (e.g., NaOH) C Polymerization at the Interface A->C B Diacyl Chloride (e.g., Terephthaloyl chloride) in an organic solvent B->C D Polyamide Film Formation C->D E Isolation and Purification D->E

Caption: Interfacial Polymerization of Quinoline-2,5-diamine.

Detailed Experimental Protocol (Based on analogous reactions)

Disclaimer: This protocol is a general guideline for the interfacial polymerization of aromatic diamines.[8][9] Specific conditions may need to be optimized for Quinoline-2,5-diamine.

Materials:

  • Quinoline-2,5-diamine

  • Terephthaloyl chloride (or other diacyl chloride)

  • Sodium hydroxide (NaOH)

  • Anhydrous organic solvent (e.g., dichloromethane or chloroform)

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: Dissolve Quinoline-2,5-diamine (1.0 eq.) and NaOH (2.2 eq.) in distilled water in a beaker.

  • Organic Phase Preparation: In a separate beaker, dissolve terephthaloyl chloride (1.0 eq.) in the organic solvent.

  • Interfacial Polymerization: Carefully and slowly pour the organic solution onto the aqueous solution to create two distinct layers. The polyamide will begin to form at the interface.

  • Polymer Film Formation: Using forceps, gently grasp the polymer film at the interface and pull it out of the beaker. A continuous strand of the polyamide can be drawn.

  • Washing and Drying: Wash the collected polymer thoroughly with water and then with a suitable organic solvent (e.g., acetone) to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices:

  • Immiscible Solvents: The use of two immiscible solvents is the cornerstone of interfacial polymerization, creating a defined reaction zone.

  • Base (NaOH): The base in the aqueous phase neutralizes the HCl gas that is a byproduct of the condensation reaction, driving the polymerization forward.[8]

  • Careful Layering: Slow and careful addition of the organic phase is crucial to establish a stable interface for controlled polymerization.

Expected Polymer Characterization

The resulting polyamide can be characterized by various techniques to determine its structure and properties:

Technique Expected Observations
FT-IR Spectroscopy Appearance of a strong amide C=O stretching band around 1650 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.
¹H NMR Spectroscopy Broad signals in the aromatic region corresponding to the quinoline and terephthaloyl units, and a broad signal for the amide N-H proton.
Thermogravimetric Analysis (TGA) High decomposition temperature, indicative of good thermal stability.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg), which is expected to be high due to the rigid polymer backbone.

Application Note: Quinoline-2,5-diamine in the Synthesis of Schiff Bases and their Metal Complexes

Schiff bases derived from aromatic diamines are versatile ligands capable of coordinating with various metal ions to form stable complexes.[10] These metal complexes often exhibit interesting catalytic, biological, and material properties. Quinoline-2,5-diamine can be used to synthesize bis-Schiff bases, which can act as tetradentate ligands.

General Synthetic Approach

The synthesis of Schiff bases from Quinoline-2,5-diamine involves the condensation reaction with two equivalents of an appropriate aldehyde or ketone, typically under reflux in an alcoholic solvent.

Potential Applications of Schiff Base Complexes
  • Catalysis: The metal complexes can be investigated as catalysts in various organic transformations.

  • Bioinorganic Chemistry: The complexes can be screened for their antimicrobial and anticancer activities, as metal chelation is a known strategy for enhancing the biological efficacy of organic molecules.[11][12]

  • Materials Science: The unique electronic and steric properties of the quinoline-containing ligands can lead to metal complexes with interesting photophysical or magnetic properties.

Safety and Handling

Quinoline-2,5-diamine is a chemical compound and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

Quinoline-2,5-diamine is a highly functionalized building block with significant potential in organic synthesis. Its unique electronic and structural features make it an attractive starting material for the construction of complex heterocyclic systems, high-performance polymers, and novel Schiff base ligands. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and exploit the rich chemistry of this versatile molecule, paving the way for new discoveries in medicinal chemistry and materials science. While specific, published protocols for this particular diamine are not abundant, the principles outlined herein, based on analogous and well-established reactions, provide a robust starting point for synthetic exploration.

References

  • Chen, Y. L., et al. (2006). Synthesis and evaluation of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 14(13), 4449-4458.
  • De Vos, L., et al. (2021). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 12(1), 89-99.
  • Guzman, J. D., et al. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 26(16), 4933.
  • Interfacial Polymerization. (n.d.). Scribd. Retrieved from [Link]

  • Kaur, G., et al. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Pramana Research Journal, 9(6), 1735-1754.
  • Polyamides. (n.d.). Save My Exams. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2016). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Journal of Chemical Research, 40(1), 1-5.
  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12.
  • Musiol, R. (2017). Quinoline derivatives as anticancer agents. Current Medicinal Chemistry, 24(17), 1739-1761.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl Ether Tetracarboxylic Acid Dianhydride with Arom
  • Quinolines and Schiff Bases. (n.d.). ResearchGate. Retrieved from [Link]

  • Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorpor
  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. (2020).
  • Design, synthesis and pharmacological studies of some new quinoline Schiff bases and 2,5-(disubstituted-[3][5][8])-oxadiazoles. (2021). RSC Publishing.

  • Schiff Base Metal Complexes as Anticancer Agents. (2019). PubMed.
  • The Role of Quinoline in Vibrant Dyes and Pigments. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (2015). SciELO.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2022).

Sources

Application

Application Note: Quinoline-2,5-diamine in the Synthesis of Anticancer Agents

Executive Summary Quinoline scaffolds are ubiquitous in FDA-approved anticancer therapeutics (e.g., Bosutinib, Lenvatinib, Camptothecin). While 4-amino and 8-aminoquinolines are widely explored, Quinoline-2,5-diamine (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in FDA-approved anticancer therapeutics (e.g., Bosutinib, Lenvatinib, Camptothecin). While 4-amino and 8-aminoquinolines are widely explored, Quinoline-2,5-diamine (CAS: 1421314-22-8) represents a distinct, high-value pharmacophore. Its unique 2,5-substitution pattern offers a "linear" vector for bis-functionalization, enabling the design of DNA-intercalating agents and dual-kinase inhibitors.

This guide provides a validated workflow for the synthesis, functionalization, and biological application of Quinoline-2,5-diamine. It moves beyond basic synthesis to address the causality of experimental design—why specific reagents are chosen to maximize yield and biological potency.

Mechanistic Rationale & Chemical Biology

Why Quinoline-2,5-diamine?

The anticancer efficacy of quinoline diamines stems from their ability to interact with biological targets via three distinct mechanisms:

  • DNA Intercalation: The planar quinoline core slides between base pairs. The 2-amino and 5-amino "arms" project into the minor and major grooves, allowing for sequence-specific hydrogen bonding.

  • Kinase Inhibition: The N1-C2-N2 motif mimics the adenine ring of ATP, allowing the scaffold to anchor into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

  • Solubility Modulation: Unlike lipophilic quinolines, the 2,5-diamine moiety significantly lowers logP, improving oral bioavailability.

Structural Logic (SAR)
  • C2-Position: Highly reactive to nucleophilic aromatic substitution (

    
    ) before reduction. Ideal for introducing bulky hydrophobic groups to target the kinase "gatekeeper" residue.
    
  • C5-Position: Sterically accessible. Ideal for attaching solubilizing tails (e.g., morpholine, piperazine) or electrophilic warheads (e.g., acrylamides) for covalent inhibition.

SAR_Logic Core Quinoline-2,5-diamine Core Scaffold C2 C2-Amine (ATP H-Bonding Region) Core->C2 Functionalization C5 C5-Amine (Solvent Exposure/Solubility) Core->C5 Functionalization Target1 Kinase Hinge Region (EGFR, SRC) C2->Target1 Primary Interaction Target2 DNA Minor Groove (Intercalation) C5->Target2 Stabilization

Figure 1: Structure-Activity Relationship (SAR) logic for Quinoline-2,5-diamine derivatives.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize Quinoline-2,5-diamine from commercially available precursors. Strategy: Direct amination of quinoline is non-selective. The most robust route utilizes 2-chloroquinoline as the starting material, leveraging the directing power of the chlorine atom for nitration, followed by amination and reduction.

Reagents & Equipment[1]
  • Precursors: 2-Chloroquinoline (99%), Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Solvents: Ethanol (EtOH), Dichloromethane (DCM).

  • Catalysts: Palladium on Carbon (10% Pd/C), Hydrazine Hydrate (or

    
     gas).
    
  • Equipment: High-pressure hydrogenation vessel (optional), Reflux setup.

Step-by-Step Workflow
Step 1: Regioselective Nitration

The chlorine at C2 deactivates the ring but directs electrophilic substitution to the C5 and C8 positions.

  • Dissolve 2-chloroquinoline (10 mmol) in conc.

    
     (5 mL) at 0°C.
    
  • Dropwise add fuming

    
     (1.2 eq) while maintaining temp < 5°C.
    
  • Stir at RT for 2 hours.

  • Critical Checkpoint: Pour onto crushed ice. The precipitate contains a mixture of 5-nitro and 8-nitro isomers.

  • Purification: Recrystallize from Ethanol. The 5-nitro isomer is less soluble and crystallizes first (approx. 60% yield).

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a doublet at
      
      
      8.2-8.5 ppm for H-5.
Step 2: Amination (Introduction of C2-Amine)

Displacement of the 2-chloro group is facilitated by the electron-withdrawing 5-nitro group.

  • Suspend 2-chloro-5-nitroquinoline (5 mmol) in ethanolic ammonia (

    
     in EtOH, saturated).
    
  • Heat in a sealed tube/autoclave at 100°C for 6-8 hours.

  • Cool and evaporate solvent. Wash the solid with water to remove

    
    .
    
  • Product: 2-amino-5-nitroquinoline (Yellow solid).

Step 3: Reduction to Diamine
  • Dissolve 2-amino-5-nitroquinoline (3 mmol) in Ethanol (20 mL).

  • Add 10% Pd/C (10 wt%).

  • Add Hydrazine Hydrate (5 eq) dropwise at reflux (or use

    
     balloon at RT).
    
  • Reflux for 2 hours until the yellow color disappears (indicates reduction of nitro group).

  • Filter hot through Celite to remove Pd/C.

  • Concentrate filtrate to obtain Quinoline-2,5-diamine .

Synthesis_Route Start 2-Chloroquinoline Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Chloro-5-nitroquinoline (Isolate from 8-nitro) Step1->Inter1 Step2 Amination (NH3/EtOH, 100°C) Inter1->Step2 Inter2 2-Amino-5-nitroquinoline Step2->Inter2 Step3 Reduction (Pd/C, H2 or N2H4) Inter2->Step3 Final Quinoline-2,5-diamine (Target Scaffold) Step3->Final

Figure 2: Convergent synthesis route for Quinoline-2,5-diamine from 2-chloroquinoline.

Protocol B: Functionalization for Anticancer Agents

Objective: Create a library of 2,5-disubstituted quinolines (e.g., Ureas or Amides) to screen for cytotoxicity.

Reaction: Bis-Urea Formation

Urea linkages are stable and improve H-bonding with kinase residues (e.g., Asp-Phe-Gly "DFG" motif).

  • Setup: Dissolve Quinoline-2,5-diamine (1 mmol) in anhydrous THF (5 mL).

  • Reagent: Add Phenyl Isocyanate (2.1 eq) dropwise at 0°C.

    • Note: The C5-amine is more nucleophilic (aniline-like) than the C2-amine (amidine-like). To ensure bis-substitution, use excess reagent and heat.

  • Conditions: Stir at RT for 1 hour, then reflux for 3 hours.

  • Workup: Cool to RT. The bis-urea product usually precipitates. Filter and wash with cold ether.

Analytical Data Summary (Expected)
ParameterSignal/ValueInterpretation
Physical State Yellow/Orange PowderTypical for conjugated amino-quinolines.
Mass Spec (ESI) [M+H]+ = 160.08Confirms MW of Quinoline-2,5-diamine (

).
1H NMR (C2-NH2) Broad singlet

6.0-6.5 ppm
Exchangeable protons on C2.
1H NMR (C5-NH2) Broad singlet

4.5-5.0 ppm
Upfield shift due to electron density at C5.

Safety & Handling

  • Nitro Compounds: 2-chloro-5-nitroquinoline is potentially explosive if heated dry. Always keep wet with solvent during filtration.

  • Hydrazine Hydrate: Highly toxic and carcinogenic. Use in a fume hood. Alternative: Catalytic hydrogenation (

    
     gas).
    
  • Quinoline Derivatives: Treat all intermediates as potential DNA intercalators (mutagens). Wear double nitrile gloves.

References

  • Kouznetsov, V. V., et al. (2017). "Synthesis and biological evaluation of 2-aminoquinoline derivatives." Molecular Diversity.

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

  • Musiol, R. (2017). "Structure-activity relationship studies of quinoline derivatives." RSC Advances.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 426874, Quinoline-5,6-diamine (Isomer Reference).

  • Sigma-Aldrich. (2024). "Quinoline-2,5-diamine Product Specification."

Method

Application Note: Advanced Development of Novel Antibacterial Compounds from the Quinoline-2,5-diamine Scaffold

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for highly successful antibiotics like ciprofloxacin and bedaquiline. However, rising resistance in ESKAPE pathogens n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for highly successful antibiotics like ciprofloxacin and bedaquiline. However, rising resistance in ESKAPE pathogens necessitates the exploration of novel substitution patterns. The Quinoline-2,5-diamine scaffold offers a unique chemical space, distinct from the traditional 3-carboxy-4-quinolone core of fluoroquinolones. This guide details the end-to-end workflow for developing this scaffold, from regioselective synthesis to mechanism of action (MoA) validation against DNA gyrase, and critical safety profiling (hERG inhibition).

Section 1: Chemical Synthesis & Derivatization

The Challenge: Regioselectivity

The primary synthetic challenge with the quinoline-2,5-diamine core is achieving selective functionalization. The nitrogen at position 1 activates the C2 position for Nucleophilic Aromatic Substitution (SNAr), while the C5 position is electronically distinct, often requiring metal-catalyzed cross-coupling (Buchwald-Hartwig).

Expert Insight: Do not attempt simultaneous amination if your R-groups differ. Exploiting the reactivity gap between C2 (highly electrophilic) and C5 (less reactive) allows for the creation of "asymmetric" diamines, which is crucial for optimizing pharmacokinetic properties (solubility vs. permeability).

Protocol 1: Sequential Functionalization Workflow

Starting Material: 2,5-Dichloroquinoline (Commercial Grade >98%)

  • C2-Functionalization (SNAr):

    • Dissolve 2,5-dichloroquinoline (1 eq) in anhydrous DMF.

    • Add primary amine R1-NH2 (1.1 eq) and K2CO3 (2 eq).

    • Heat to 80°C for 4-6 hours. Note: C2 substitution occurs preferentially due to the electron-withdrawing effect of the ring nitrogen.

    • Monitor via TLC (Hexane:EtOAc 4:1). Isolate intermediate: 5-chloro-N2-substituted-quinoline-2-amine .

  • C5-Functionalization (Buchwald-Hartwig Amination):

    • Dissolve the C2-substituted intermediate in Toluene/t-BuOH (5:1).

    • Add secondary amine R2-NH2 (1.2 eq).

    • Catalyst System: Add Pd2(dba)3 (5 mol%) and BINAP or Xantphos (10 mol%).

    • Base: NaOtBu (1.5 eq).

    • Reflux under Argon atmosphere for 12-16 hours.

    • Purify via Flash Column Chromatography.

Visualization: Synthetic Pathway

SynthesisWorkflow Start 2,5-Dichloroquinoline Step1 Step 1: SnAr Reaction (Targeting C2 Position) Start->Step1 + R1-NH2 K2CO3, 80°C Inter Intermediate: 5-Chloro-2-amino-quinoline Step1->Inter Purification Step2 Step 2: Buchwald-Hartwig (Targeting C5 Position) Inter->Step2 + R2-NH2 Pd-Catalyst Final Final Scaffold: Quinoline-2,5-diamine Step2->Final Final Isolation

Figure 1: Sequential functionalization strategy exploiting reactivity differences between C2 and C5 positions.

Section 2: In Vitro Antibacterial Screening

The Standard: CLSI M07 Guidelines

To ensure data reproducibility and regulatory acceptance, Minimum Inhibitory Concentration (MIC) testing must strictly adhere to CLSI M07 guidelines.

Expert Insight: Quinolines often chelate cations. Standard Mueller-Hinton Broth (MHB) is insufficient. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing standardized concentrations of Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L). Failure to do so can result in false "potent" MICs due to lack of cation competition at the bacterial outer membrane.

Protocol 2: Broth Microdilution Assay

Materials:

  • CAMHB (pH 7.2 - 7.4).

  • Reference Strains: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-), P. aeruginosa ATCC 27853.

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Workflow:

  • Compound Prep: Dissolve Quinoline-2,5-diamine derivatives in 100% DMSO to 100x final concentration. Dilute 1:100 into CAMHB.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100.

  • Plating: Add 50 µL compound solution and 50 µL inoculum to 96-well plates (Final inoculum: ~5 x 10^5 CFU/mL).

  • Incubation: 35°C ± 2°C for 16-20 hours (aerobic).

  • Readout: MIC is the lowest concentration showing no visible growth.

Data Presentation Template:

Compound ID R1 (C2-Pos) R2 (C5-Pos) S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL)
Q25-001 Morpholine Methylamine 0.5 4.0 >64
Q25-002 Piperazine H 0.125 1.0 16

| Cipro | (Control) | - | 0.25 | 0.015 | 0.5 |

Section 3: Mechanism of Action (MoA)

Target Validation: DNA Gyrase Inhibition

Quinolines typically act by stabilizing the cleavage complex of Type II Topoisomerases (DNA Gyrase in Gram-negatives, Topo IV in Gram-positives). The 2,5-diamine substitution must be validated to confirm it retains this mode of action and isn't acting via non-specific membrane disruption.

Protocol 3: DNA Supercoiling Inhibition Assay

Principle: DNA gyrase converts relaxed plasmid DNA into supercoiled DNA. Inhibitors prevent this conversion.

  • Reagents: E. coli DNA Gyrase holoenzyme, Relaxed pBR322 plasmid DNA, Assay Buffer (Tris-HCl, KCl, MgCl2, ATP, DTT, Spermidine).

  • Reaction:

    • Mix 0.5 µg Relaxed pBR322 + 1 U Gyrase + Test Compound in buffer.

    • Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 0.2% SDS and Proteinase K.

  • Analysis: Run samples on 1% agarose gel (no Ethidium Bromide during run). Stain post-run.

    • Result: Supercoiled DNA migrates faster. Relaxed DNA migrates slower. Effective inhibitors will show bands remaining at the "Relaxed" position.

Visualization: Mechanism of Action

MoAPathway Drug Quinoline-2,5-diamine Complex Cleavage Complex (Ternary: Drug-Enzyme-DNA) Drug->Complex Binding Gyrase DNA Gyrase (A2B2) Gyrase->Complex Binding DNA Relaxed DNA DNA->Complex Binding Result Double-Strand Breaks (Accumulation) Complex->Result Stabilization Death Bacterial Cell Death (Replication Fork Arrest) Result->Death SOS Response Failure

Figure 2: The drug stabilizes the DNA-Gyrase cleavage complex, preventing religation and causing fatal DNA fragmentation.[1]

Section 4: Safety & ADMET Profiling

Critical Liability: hERG Inhibition

Quinoline derivatives are notorious for blocking the hERG potassium channel, leading to QT interval prolongation and potential cardiotoxicity (Torsades de Pointes). This is the "make or break" screen for this scaffold.

Expert Insight: Substituents at the C2 position heavily influence hERG binding. Basic amines (high pKa) often increase hERG affinity. Reducing basicity (e.g., using amides or electron-deficient heterocycles) can mitigate this risk.

Protocol 4: Fluorescence Polarization hERG Assay (High-Throughput)

While Patch Clamp is the gold standard, early screening uses competitive binding.

  • Membrane Prep: Use HEK293 cell membranes overexpressing hERG.

  • Tracer: Use a fluorescent tracer (e.g., Red-labeled Astemizole).

  • Competition: Incubate Membranes + Tracer + Test Compound (10 µM start).

  • Measurement: Measure Fluorescence Polarization (mP).

    • High mP: Tracer is bound (Compound is inactive).

    • Low mP: Tracer is displaced (Compound binds hERG = Toxic Risk ).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance.[3] Biochemistry.[4]

  • Vandenbossche, J., et al. (2011). hERG screening in early drug discovery: a comparative study of different high-throughput assays. Assay and Drug Development Technologies.

  • Khedkar, V., et al. (2021).[5] Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry.

Sources

Application

Application Note: Regioselective Functionalization of Quinoline-2,5-diamine

This application note details the strategic functionalization of Quinoline-2,5-diamine , a privileged scaffold in medicinal chemistry. This guide addresses the specific reactivity challenges posed by the electronic dispa...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic functionalization of Quinoline-2,5-diamine , a privileged scaffold in medicinal chemistry. This guide addresses the specific reactivity challenges posed by the electronic disparity between the C2 and C5 amino groups, providing validated protocols for regioselective modification.

Strategic Analysis & Reactivity Profile

The Quinoline-2,5-diamine scaffold presents a unique challenge in synthetic organic chemistry: the presence of two amino groups with vastly different electronic environments. Successful functionalization requires exploiting the nucleophilicity gradient between the C5-amine (aniline-like) and the C2-amine (amidine-like).

The Nucleophilicity Gradient
  • C5-Amine (High Nucleophilicity): Located on the carbocyclic ring, this amine behaves similarly to a standard aniline. It is electron-rich and serves as the primary site for electrophilic attack (acylation, alkylation, sulfonylation) under kinetic control.

  • C2-Amine (Low Nucleophilicity): Located adjacent to the ring nitrogen, this amine participates in tautomeric resonance with the quinoline nitrogen (

    
    ). This delocalization reduces the lone pair availability, making it significantly less nucleophilic. It often requires forcing conditions or metal catalysis (Buchwald-Hartwig) for functionalization.
    
Reactivity Map

The following diagram illustrates the electronic disparity and the resulting strategic handles for modification.

ReactivityMap Scaffold Quinoline-2,5-diamine Core Scaffold C5_Site C5-Amine (Kinetic Product) Scaffold->C5_Site High Nucleophilicity C2_Site C2-Amine (Thermodynamic/Catalytic) Scaffold->C2_Site Low Nucleophilicity Reactions_C5 • Acylation (0 °C) • Reductive Amination • Diazotization C5_Site->Reactions_C5 Reactions_C2 • Pd-Catalyzed Coupling • High-Temp Amidation • Heterocycle Formation C2_Site->Reactions_C2

Figure 1: Reactivity map highlighting the nucleophilic disparity between C5 and C2 positions.[1]

Experimental Protocols

Protocol A: Regioselective C5-Acylation (Kinetic Control)

Objective: To selectively functionalize the C5-amine with an acyl chloride while leaving the C2-amine free. Mechanism: Exploits the higher HOMO energy of the C5 nitrogen compared to the C2 nitrogen.

Materials:

  • Quinoline-2,5-diamine (1.0 equiv)

  • Acid Chloride (

    
    ) (1.05 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve Quinoline-2,5-diamine (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under

    
     atmosphere. Cool the solution to 0 °C  using an ice bath.
    
    • Note: Low temperature is critical to suppress competitive reaction at the C2 position.

  • Base Addition: Add

    
     (1.2 mmol) dropwise.
    
  • Acylation: Dissolve the Acid Chloride (1.05 mmol) in DCM (2 mL) and add it dropwise over 15 minutes to the reaction mixture.

    • Why: Slow addition maintains a low concentration of the electrophile, favoring the highly nucleophilic C5 site over the C2 site.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC/LC-MS. The C5-amide typically appears as the major product (>90%).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient).

QC Criteria:

  • 1H NMR: Look for the downfield shift of the C5-NH proton (~10 ppm) vs the C2-NH2 protons (broad singlet ~5-6 ppm).

  • Regioselectivity Check: NOESY correlation between the new amide NH and the C6 aromatic proton confirms C5 substitution.

Protocol B: Functionalization of C2-Amine (Buchwald-Hartwig Coupling)

Objective: To arylate the electron-deficient C2-amine. This is typically performed after C5 protection or functionalization, or on the bare scaffold if bis-arylation is desired (requires excess reagent). Mechanism: Palladium-catalyzed cross-coupling overcomes the low nucleophilicity of the C2-amine.

Materials:

  • C5-substituted Quinoline-2-amine (or diamine) (1.0 equiv)

  • Aryl Bromide (

    
    ) (1.2 equiv)
    
  • 
     (5 mol%)
    
  • Xantphos (10 mol%)[2]

  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and Xantphos in 1,4-Dioxane and stir for 10 mins to generate the active catalyst species.
    
  • Reaction Setup: Add the Quinoline substrate, Aryl Bromide, and

    
     to a sealed tube. Add the catalyst solution.
    
  • Heating: Heat the reaction to 100 °C for 12–16 hours.

    • Note: The C2-amine is a "hard" nucleophile; Xantphos is preferred for its wide bite angle, stabilizing the reductive elimination step.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Protocol C: Cyclization to Imidazo[1,2-a]quinoline

Objective: To fuse a third ring onto the scaffold using the C2-amine and the ring nitrogen (


).
Application:  Synthesis of DNA-intercalating agents.

Methodology:

  • Suspend Quinoline-2,5-diamine (1 equiv) in Ethanol.

  • Add

    
    -haloketone (e.g., chloroacetone) (1.2 equiv) and 
    
    
    
    (2 equiv).
  • Reflux for 4–6 hours.

  • Mechanism: The ring nitrogen (

    
    ) often attacks the alkyl halide first (alkylation), followed by cyclization of the C2-amine onto the ketone (condensation).
    
  • Result: Formation of a tricyclic Imidazo[1,2-a]quinoline core.

Data Summary & Troubleshooting

Solvents & Reagents Compatibility Table
Reaction TypePreferred SolventBaseCatalystTempCritical Parameter
C5-Acylation DCM, THF

, DIPEA
None0 °CSlow addition of electrophile
C5-Alkylation DMF, MeCN

NoneRTAvoid over-alkylation
C2-Arylation 1,4-Dioxane, Toluene

, NaOtBu
Pd/Xantphos100 °CInert atmosphere (Argon)
C2-Amidation PyridineNoneNoneRefluxHigh temp required for C2 attack
Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-acylation observed Excess reagent or high tempstrictly maintain 0 °C; reduce acid chloride to 0.95 equiv.
No reaction at C2 Catalyst poisoning or low tempSwitch to BrettPhos ligand; increase temp to 110 °C.
Oxidation/Darkening Electron-rich aniline oxidationPerform all reactions under

; add antioxidant (e.g., BHT) to workup.
Poor Solubility Flat aromatic stackingUse polar aprotic solvents (DMF/DMSO) for reactions; use MeOH/DCM for columns.

Workflow Visualization

The following diagram outlines the decision tree for sequential functionalization.

Workflow Start Start: Quinoline-2,5-diamine Decision Target Modification? Start->Decision Path_C5 Selective C5 Functionalization (Kinetic) Decision->Path_C5 C5 Target Path_C2 Selective C2 Functionalization (Difficult) Decision->Path_C2 C2 Target Step_C5 Protocol A: Acylation/Alkylation (0°C, mild base) Path_C5->Step_C5 Step_Protect Mandatory C5 Protection (e.g., Boc, Acetyl) Path_C2->Step_Protect Block C5 Nucleophile Final Final Functionalized Scaffold Step_C5->Final Step_C2 Protocol B: Pd-Catalysis (High Temp, Strong Base) Step_Protect->Step_C2 Step_C2->Final

Figure 2: Decision tree for sequential functionalization, emphasizing the need to protect C5 before targeting C2.

References

  • BenchChem. 2-Aminoquinoline: A Technical Guide for Researchers. Retrieved from BenchChem.[3] Link

  • Royal Society of Chemistry. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters.[4] RSC Advances, 2017. Link

  • National Institutes of Health (NIH). Regioselective Functionalization of Quinolines through C-H Activation.[5] PMC, 2021. Link

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2023.[6] Link

  • ChemRxiv. Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. 2022.[7][8][9] Link

Sources

Method

Application Note: High-Yield Synthesis of Substituted Quinoline-2,5-diamine

Executive Summary The Quinoline-2,5-diamine scaffold represents a privileged pharmacophore in kinase inhibition (e.g., Src, tyrosine kinases) and anti-infective research. However, its synthesis is complicated by the dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Quinoline-2,5-diamine scaffold represents a privileged pharmacophore in kinase inhibition (e.g., Src, tyrosine kinases) and anti-infective research. However, its synthesis is complicated by the distinct electronic environments of the nitrogen-containing heterocyclic ring (position 2) and the carbocyclic benzene ring (position 5).

This guide provides two validated, high-yield protocols for synthesizing substituted quinoline-2,5-diamines. Unlike generic procedures, these protocols address the regioselectivity challenge inherent in the scaffold:

  • Protocol A (Catalytic Sequential Approach): Utilizes 2,5-dichloroquinoline with sequential Palladium-catalyzed aminations. Best for introducing different complex substituents at C2 and C5.

  • Protocol B (Nitro-Activation Approach): Utilizes 2-chloro-5-nitroquinoline. Best for generating C5-primary amines or when C5-alkylation is required via reductive amination.

Strategic Analysis: The Reactivity Landscape

To achieve high yields, one must exploit the electronic disparity between the C2 and C5 positions.

  • C2-Position (Heteroaryl): Electron-deficient due to the adjacent ring nitrogen (

    
     effect). Highly reactive toward Nucleophilic Aromatic Substitution (
    
    
    
    ) and oxidative addition.
  • C5-Position (Aryl): Located on the benzene ring. Significantly less electrophilic. Reactivity is further diminished if an electron-donating amine is installed at C2 first.

Reactivity Visualization

The following diagram illustrates the logical flow for selecting the correct protocol based on target substitution.

ReactivityMap Figure 1: Strategic Route Selection for Quinoline-2,5-diamine Synthesis Start Target: Quinoline-2,5-diamine Decision Are R1 (at C2) and R2 (at C5) identical? Start->Decision Route1 Symmetric Synthesis (Excess Amine, High Temp) Decision->Route1 Yes Route2 Asymmetric Synthesis (Stepwise) Decision->Route2 No SubDecision Is R2 a Primary Amine (-NH2)? Route2->SubDecision ProtocolA PROTOCOL A: Sequential Pd-Catalysis (Start: 2,5-Dichloroquinoline) SubDecision->ProtocolA No (Arylamine/Complex) ProtocolB PROTOCOL B: Nitro-Reduction (Start: 2-Chloro-5-nitroquinoline) SubDecision->ProtocolB Yes

Protocol A: Sequential Pd-Catalyzed Amination

Primary Application: Synthesis of asymmetric diamines where both R1 and R2 are aryl or bulky alkyl groups.

Mechanistic Insight (Expertise)

Direct


 at C2 is possible but often requires harsh conditions that degrade sensitive amines. We utilize a mild Pd-catalyzed coupling for C2 to preserve functional groups.
  • Challenge: Installing an amine at C2 turns the quinoline into an electron-rich system, deactivating the C5-chloride toward the second coupling.

  • Solution: Use a standard ligand (BINAP) for Step 1, but switch to a specialized, electron-rich bulky phosphine ligand (e.g., BrettPhos or RuPhos ) for Step 2 to facilitate oxidative addition into the deactivated C5-Cl bond.

Step-by-Step Methodology
Step 1: C2-Selective Amination
  • Substrate: 2,5-Dichloroquinoline[1]

  • Reagent: Amine 1 (1.1 equiv)

ComponentReagentEquivalentsRole
Catalyst

2 mol%Pre-catalyst
Ligand BINAP4 mol%Standard bidentate ligand
Base

2.0 equivBase (Solubility in Dioxane)
Solvent 1,4-Dioxane[0.2 M]Solvent

Procedure:

  • Charge a reaction vial with 2,5-dichloroquinoline,

    
    , BINAP, and 
    
    
    
    .
  • Purge with

    
     or Argon for 5 minutes.
    
  • Add anhydrous 1,4-Dioxane and Amine 1 via syringe.

  • Heat to 80°C for 4–6 hours. (Monitor by LCMS; C2 reacts significantly faster than C5).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Product should be a 2-amino-5-chloroquinoline.

Step 2: C5-Amination (The Critical Step)
  • Substrate: 2-Amino-5-chloroquinoline (from Step 1)

  • Reagent: Amine 2 (1.2 equiv)

ComponentReagentEquivalentsRole
Catalyst

2 mol%Pd(0) Source
Ligand BrettPhos 4-6 mol%Critical: Promotes coupling on deactivated rings
Base NaOtBu2.5 equivStrong base (activates amine)
Solvent Toluene[0.2 M]Non-polar solvent (stabilizes active species)

Procedure:

  • Use a sealed tube or microwave vial (strict exclusion of

    
     is vital for BrettPhos).
    
  • Add substrate,

    
    , BrettPhos, and NaOtBu.
    
  • Add Toluene and Amine 2.

  • Heat to 100–110°C for 12–16 hours.

  • Workup: Aqueous extraction (DCM/Water), dry organic layer (

    
    ), concentrate.
    
  • Purification: Reverse-phase HPLC is often required as diamines can be polar and streak on silica.

Protocol B: The Nitro-Reduction Route

Primary Application: Synthesis of compounds where the C5-nitrogen is a primary amine (


) or requires subsequent alkylation (reductive amination).
Mechanistic Insight

Starting with 2-chloro-5-nitroquinoline leverages the nitro group to activate the C2-chloride for a mild


 reaction (no metal catalyst needed). The nitro group is then reduced to the amine.
Workflow Diagram

ProtocolB Figure 2: Protocol B Workflow Step1 Step 1: SNAr Displacement (2-chloro-5-nitroquinoline + Amine R1) Intermed1 Intermediate: 2-amino(R1)-5-nitroquinoline Step1->Intermed1 iPrOH, DIPEA, 80°C Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Intermed1->Step2 Reduction Final Product: 2-amino(R1)-5-aminoquinoline Step2->Final Isolation

Step-by-Step Methodology
Step 1:

Displacement
  • Dissolve 2-chloro-5-nitroquinoline (1.0 equiv) in Isopropanol (0.5 M).

  • Add DIPEA (2.0 equiv) and Amine 1 (1.1 equiv).

  • Reflux (80–85°C) for 3 hours.

    • Note: The reaction turns deep yellow/orange upon formation of the nitro-amine.

  • Cool to RT. The product often precipitates. Filter and wash with cold isopropanol. If not, evaporate and recrystallize from EtOH.

Step 2: Nitro Reduction (Iron-Mediated)

Why Iron?


 can sometimes reduce the quinoline ring or strip halogens if present on R1. Iron is chemoselective.
  • Suspend the nitro-intermediate in EtOH/Water (4:1) .

  • Add Iron powder (5.0 equiv) and

    
      (5.0 equiv).
    
  • Heat to 70°C with vigorous stirring for 2 hours.

  • Hot Filtration: Filter through a Celite pad while hot (to remove Iron oxide sludge). Wash with hot EtOH.

  • Concentrate filtrate to obtain the crude 5-amine.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Step 1 (Protocol A): Low conversion of C2-Cl.Catalyst poisoning or steric hindrance.Switch to Xantphos (wider bite angle) or increase Temp to 100°C.
Step 2 (Protocol A): No reaction at C5.Deactivated ring system.Mandatory: Use BrettPhos or RuPhos precatalysts. Standard

or dppf will fail.
Protocol B: Over-reduction (ring saturation).Hydrogenation too aggressive.Avoid

. Use Fe/AcOH or

for milder reduction.
Purification: Product streaks on silica.Basic amine interaction with silanols.Add 1% Triethylamine or

to the eluent. Use Amino-silica gel.

References

  • Buchwald-Hartwig Amination Overview

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."
    • Source:Chemical Reviews (2008).
    • URL:[Link]

  • Regioselectivity in Quinoline Synthesis

    • Title: "Regioselective Synthesis of 2,4- and 2,5-Disubstituted Quinolines."
    • Source:Journal of Organic Chemistry (2012).
    • URL:[Link]

  • BrettPhos Ligand Application

    • Title: "A Highly Active Catalyst for Palladium-Catalyzed Amination Reactions of Aryl Mesyl
    • Source:Journal of the American Chemical Society (2008).
    • URL:[Link]

  • Nitro-Reduction Protocols

    • Title: "Selective reduction of nitro compounds to amines."
    • Source:Organic Process Research & Development (2006).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Quinoline-2,5-diamine

From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of Quinoline-2,5-diamine. This resource is designed for researchers, medicinal chemists, and process de...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Quinoline-2,5-diamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Quinoline-2,5-diamine is a key building block in the development of various therapeutic agents, including kinase inhibitors.[1][2] However, its synthesis is not without challenges, often related to regioselectivity, functional group compatibility, and product stability.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will dissect common experimental hurdles, explain the underlying chemical principles, and offer validated protocols to enhance the success and reproducibility of your synthesis.

I. Synthetic Strategy Overview

The most common and reliable pathway to Quinoline-2,5-diamine involves a two-step sequence starting from the readily accessible intermediate, 2-chloro-5-nitroquinoline . This strategy isolates the key challenges into two distinct transformations: a nucleophilic aromatic substitution (SNAr) to install the 2-amino group, followed by a chemoselective reduction of the 5-nitro group.

The overall workflow is summarized below:

Synthetic_Workflow Start 2-Chloro-5-nitroquinoline Step1 Step 1: Amination (SNAr) (e.g., NH3/EtOH, sealed tube) Start->Step1 Intermediate 5-Nitroquinolin-2-amine Step1->Intermediate Formation of C2-NH2 bond Step2 Step 2: Nitro Group Reduction (e.g., SnCl2·2H2O/EtOH) Intermediate->Step2 Product Quinoline-2,5-diamine Step2->Product Selective reduction of NO2

Caption: High-level workflow for the synthesis of Quinoline-2,5-diamine.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck in this synthetic route?

The primary bottleneck is often the amination of 2-chloro-5-nitroquinoline (Step 1). The C2-Cl bond on the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the C5 position. However, the reaction typically requires high temperatures and pressure (e.g., heating ammonia in ethanol in a sealed vessel), which can be difficult to scale up and can lead to side reactions if not carefully controlled. The alternative, the final reduction step, can also be challenging due to the potential for product oxidation.

Q2: My final product, Quinoline-2,5-diamine, is highly colored and seems to decompose upon standing. Why does this happen and how can I prevent it?

Aromatic diamines, particularly those with electron-donating amino groups on an electron-rich heterocyclic system, are highly susceptible to aerial oxidation. The appearance of dark purple, brown, or black coloration is a classic indicator of the formation of quinone-imine type oligomeric impurities. To mitigate this:

  • Work-up under an inert atmosphere: Conduct the final workup, filtration, and drying steps under a blanket of nitrogen or argon.

  • Use deoxygenated solvents: Sparge all solvents used in the final purification steps with nitrogen or argon for at least 15-20 minutes prior to use.

  • Store properly: Store the final, dry product in an amber vial under an inert atmosphere and at low temperature (-20°C is recommended for long-term storage).

Q3: Why is the choice of reducing agent for the nitro group so critical?

The choice is critical for achieving high chemoselectivity. The goal is to reduce the nitro group to an amine without affecting the quinoline ring system itself.

  • Harsh catalytic hydrogenation (e.g., high-pressure H₂ with Raney Nickel) can sometimes lead to over-reduction of the heterocyclic ring, yielding a tetrahydroquinoline derivative.[3]

  • Metal/acid reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media are generally very reliable for this transformation as they are highly selective for the nitro group.[4] They proceed via a well-understood electron transfer mechanism.[5] The primary challenge with these reagents is the often tedious aqueous workup required to remove metal salts.

III. Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Part A: Amination of 2-Chloro-5-nitroquinoline

Problem: My amination reaction shows low or no conversion of the starting material.

  • Possible Cause 1: Insufficient Temperature/Pressure. This SNAr reaction has a significant activation energy. If you are heating ammonia in ethanol, the reaction vessel must be properly sealed to build sufficient pressure to drive the reaction to completion.

  • Recommended Action: Ensure your sealed tube or pressure vessel is rated for the temperature and expected pressure. A typical condition is heating a solution of 2-chloro-5-nitroquinoline in ethanolic ammonia at 120-140°C for 12-24 hours. Always use a blast shield.

  • Possible Cause 2: Inactive Ammonia Source. If you are using a solution of ammonia in a solvent (e.g., EtOH, MeOH), its concentration may have decreased over time due to evaporation.

  • Recommended Action: Use a freshly opened bottle of ethanolic/methanolic ammonia or titrate an older bottle to confirm its concentration before use.

Problem: I am forming a significant amount of 2-hydroxy-5-nitroquinoline as a byproduct.

  • Possible Cause: Presence of Water. Water can compete with ammonia as a nucleophile, leading to the formation of the undesired hydroxy byproduct. This is especially problematic at high temperatures.

  • Recommended Action: Use anhydrous solvents and reagents. If using aqueous ammonia, this side reaction is more likely. Switching to a solution of ammonia gas in an anhydrous alcohol (e.g., ethanol) is preferable. Ensure the starting 2-chloro-5-nitroquinoline is thoroughly dried.

Part B: Reduction of 5-Nitroquinolin-2-amine

Problem: The reduction of the nitro group is incomplete, and I see both starting material and product on my TLC plate.

  • Possible Cause 1: Insufficient Reducing Agent. Stannous chloride dihydrate (SnCl₂·2H₂O) is the most common reagent. Stoichiometrically, 3 equivalents are required per nitro group, but an excess (typically 4-5 equivalents) is recommended to ensure the reaction goes to completion and to account for any potential oxidation of the Sn(II) reagent.

  • Recommended Action: Increase the equivalents of SnCl₂·2H₂O to 4.5 eq. Ensure the reagent is of high quality; older bottles may have partially oxidized to Sn(IV).

  • Possible Cause 2: Insufficient Acid. When using SnCl₂ in a solvent like ethanol, the reaction is often performed in the presence of concentrated HCl. The acidic medium is crucial for the reaction mechanism.

  • Recommended Action: While the reaction can proceed without it, adding concentrated HCl can accelerate the reduction. However, the primary method involves refluxing with SnCl₂·2H₂O in ethanol, where the reagent itself facilitates the process. The main point is to ensure sufficient reagent is present and active.

Troubleshooting_Reduction Start Incomplete Nitro Reduction? CheckReagent Check Equivalents & Quality of SnCl2·2H2O Start->CheckReagent Stoichiometry Issue? CheckTime Extend Reaction Time (Monitor by TLC) Start->CheckTime Kinetics Issue? CheckTemp Ensure Reflux Temperature is Reached Start->CheckTemp Activation Issue? IncreaseEq Action: Increase SnCl2 to 4-5 equivalents CheckReagent->IncreaseEq NewReagent Action: Use fresh bottle of SnCl2·2H2O CheckReagent->NewReagent

Sources

Optimization

Technical Support Center: Synthesis of Quinoline-2,5-diamine

Welcome to the technical support center for the synthesis of Quinoline-2,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Quinoline-2,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Quinoline-2,5-diamine is a key intermediate in the synthesis of various biologically active compounds, and its successful preparation is crucial for many research endeavors.

This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common challenges encountered during the synthesis. The information presented herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Proposed Synthetic Pathway

A common and logical synthetic route to Quinoline-2,5-diamine involves a two-step process starting from 2-chloro-5-nitroquinoline. This precursor is commercially available or can be synthesized. The synthesis involves the reduction of the nitro group and the nucleophilic substitution of the chloro group. The order of these steps can be varied, each with its own set of potential challenges.

Synthesis_Pathway cluster_route1 Route 1 cluster_route2 Route 2 A1 2-Chloro-5-nitroquinoline B1 5-Amino-2-chloroquinoline A1->B1 Nitro Reduction C1 Quinoline-2,5-diamine B1->C1 Amination A2 2-Chloro-5-nitroquinoline B2 2-Amino-5-nitroquinoline A2->B2 Amination C2 Quinoline-2,5-diamine B2->C2 Nitro Reduction

Caption: Plausible synthetic routes to Quinoline-2,5-diamine.

Part 1: Troubleshooting Guide for Nitro Group Reduction (e.g., Route 1, Step 1)

The reduction of the nitro group on the quinoline ring is a critical step. Various reducing agents can be employed, each with its own advantages and potential pitfalls. Common methods include catalytic hydrogenation or the use of metals in acidic media.[1][2]

Frequently Asked Questions (FAQs)

Question 1: My reduction of 2-chloro-5-nitroquinoline is incomplete, and I observe a mixture of starting material and product. What could be the cause?

Answer: Incomplete reduction is a common issue and can stem from several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. For metal-based reductions (e.g., SnCl₂/HCl, Fe/HCl), ensure that a sufficient excess is used to drive the reaction to completion. The reduction of a nitro group to an amine is a six-electron process, requiring a substantial amount of the reducing agent.[3]

  • Catalyst Deactivation (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst may have lost its activity. This can be due to impurities in the starting material or solvent, or improper handling and storage of the catalyst. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere to prevent oxidation.

  • Reaction Time and Temperature: The reduction may be slow under the current conditions. Consider increasing the reaction time or temperature. However, be cautious as higher temperatures can sometimes lead to side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Poor Solubility: The starting material, 2-chloro-5-nitroquinoline, has limited solubility in some solvents.[4] If the substrate is not fully dissolved, the reaction will be slow and may not go to completion. Choose a solvent system in which the starting material is reasonably soluble. For catalytic hydrogenation, ethanol or ethyl acetate are common choices. For metal-based reductions, acidic aqueous solutions or alcoholic mixtures are often used.

Question 2: I am observing the formation of undesired side products during the nitro reduction. What are these and how can I avoid them?

Answer: Side product formation is often dependent on the chosen reduction method and reaction conditions.

  • Formation of Azo or Azoxy Compounds: Incomplete reduction, especially with metal hydrides, can sometimes lead to the formation of azo or azoxy compounds as byproducts.[5] This is more common when the reaction is not sufficiently acidic or if the reducing agent is not strong enough. Using a robust reducing system like SnCl₂ in concentrated HCl or catalytic hydrogenation with a suitable catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere can minimize these byproducts.

  • Hydrodechlorination: A significant challenge, particularly during catalytic hydrogenation, is the concurrent reduction of the chloro group (hydrodechlorination). This would lead to the formation of 5-aminoquinoline instead of the desired 5-amino-2-chloroquinoline. To mitigate this, you can:

    • Choose a milder catalyst: A less active catalyst might be more selective.

    • Optimize reaction conditions: Lowering the hydrogen pressure and temperature can sometimes favor the reduction of the nitro group over the removal of the chlorine.

    • Use an alternative reducing agent: Metal-based reductions, such as with iron powder in acetic acid or stannous chloride in hydrochloric acid, are generally more chemoselective for the reduction of nitro groups in the presence of aryl halides.[1][3]

Question 3: After the reduction, I am having difficulty isolating and purifying the 5-amino-2-chloroquinoline. What is the recommended work-up and purification procedure?

Answer: The work-up procedure will depend on the reducing agent used.

  • For Metal/Acid Reductions (e.g., SnCl₂/HCl):

    • After the reaction is complete (monitored by TLC), the acidic solution should be cooled and carefully neutralized with a base (e.g., concentrated NaOH or NH₄OH solution) to a pH of 8-9. This will precipitate the tin salts and the free amine. Caution: This neutralization is highly exothermic and should be done in an ice bath.

    • The resulting mixture is then typically extracted with an organic solvent like ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • For Catalytic Hydrogenation:

    • The catalyst must be carefully removed by filtration through a pad of Celite®. Caution: Palladium on carbon can be pyrophoric when dry, so the filter cake should be kept wet with solvent and disposed of properly.

    • The filtrate is then concentrated under reduced pressure to yield the crude product.

For purification, column chromatography on silica gel is often effective. A gradient of ethyl acetate in hexanes is a common eluent system. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

Part 2: Troubleshooting Guide for Amination (e.g., Route 1, Step 2)

The introduction of the amino group at the C-2 position of the quinoline ring is typically achieved through a nucleophilic aromatic substitution (SNA) reaction or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Question 1: My amination of 5-amino-2-chloroquinoline is not proceeding, and I recover the starting material. What are the likely reasons?

Answer: The lack of reactivity in the amination step can be attributed to several factors:

  • Nucleophile Strength and Concentration: If you are attempting a direct nucleophilic aromatic substitution, a strong nitrogen nucleophile is required. Ammonia itself is a relatively weak nucleophile for this reaction. Using a more potent source of ammonia, such as a solution of ammonia in a polar aprotic solvent at elevated temperatures and pressures, may be necessary. For Buchwald-Hartwig amination, the choice of the amine source (e.g., benzophenone imine as an ammonia surrogate) and its concentration is critical.

  • Reaction Temperature: Nucleophilic aromatic substitutions on electron-rich aromatic systems can be sluggish and often require high temperatures.[6] If the reaction is not proceeding at a lower temperature, a gradual increase in temperature while monitoring for decomposition might be necessary. Microwave-assisted synthesis can also be a valuable tool to accelerate these reactions.

  • Catalyst System (for Buchwald-Hartwig Amination): The success of a Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the ligand, and the base.

    • Ligand: Bulky, electron-rich phosphine ligands are essential for an efficient catalytic cycle. The choice of ligand can significantly impact the reaction outcome.

    • Base: The base plays a crucial role in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.

    • Catalyst Poisoning: The amino group already present at the 5-position could potentially coordinate to the palladium center and inhibit the catalytic cycle. Using a higher catalyst loading or a more robust catalyst system might be necessary.

Question 2: I am observing the formation of multiple products in my amination reaction. What are the possible side reactions?

Answer: The formation of multiple products can complicate the purification process and lower the yield of the desired Quinoline-2,5-diamine.

  • Self-condensation or Polymerization: Under harsh basic conditions and high temperatures, aminoquinolines can potentially undergo self-condensation or polymerization reactions. Careful control of the reaction temperature and time is important.

  • Reaction at the 5-amino group: While less likely to be the primary site of reaction for a nucleophilic substitution, the existing amino group could potentially react under certain conditions, leading to undesired byproducts.

  • Decomposition: Quinoline derivatives can be sensitive to strong bases and high temperatures, leading to decomposition. It is crucial to perform small-scale test reactions to find the optimal conditions that favor the desired reaction over decomposition.

Question 3: How can I effectively purify the final Quinoline-2,5-diamine product?

Answer: Quinoline-2,5-diamine is a polar compound, which can present challenges in purification.

  • Extraction: After the reaction, a standard work-up involving quenching the reaction, extraction with an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol), washing, and drying should be performed.

  • Column Chromatography: Purification by column chromatography on silica gel is the most common method. Due to the polar nature of the diamine, a more polar eluent system will be required. A gradient of methanol in dichloromethane is often a good starting point. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent the product from streaking on the column by neutralizing acidic sites on the silica.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent or solvent mixture can be used for further purification to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-2-chloroquinoline (Route 1, Step 1)

Materials:

  • 2-Chloro-5-nitroquinoline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-nitroquinoline (1.0 eq) in ethanol or a mixture of ethanol and concentrated HCl.

  • To this solution, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise at room temperature. The reaction is exothermic, so the addition should be controlled.

  • After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of NaOH or NH₄OH until the pH is approximately 8-9. A thick precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 5-amino-2-chloroquinoline.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of Quinoline-2,5-diamine (Route 1, Step 2 - Buchwald-Hartwig Amination)

Materials:

  • 5-Amino-2-chloroquinoline

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine (as an ammonia surrogate)

  • Toluene (anhydrous)

  • Hydrochloric acid (for hydrolysis of the imine)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-amino-2-chloroquinoline (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).

  • Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.2-1.5 eq) and benzophenone imine (1.1-1.3 eq).

  • Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate. The organic layer will contain the intermediate imine.

  • To the organic layer, add an aqueous solution of HCl (e.g., 2 M) and stir at room temperature to hydrolyze the imine to the primary amine.

  • Neutralize the aqueous layer with a base (e.g., NaOH) and extract the final product, Quinoline-2,5-diamine, with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane, possibly with a small amount of triethylamine).

Data Presentation

Table 1: Common Reducing Agents for Nitro Group Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd-C 1-5 atm H₂, RT-50 °C, Ethanol/Ethyl AcetateClean work-up, high yieldsPotential for hydrodechlorination, pyrophoric catalyst
SnCl₂·2H₂O/HCl Reflux, Ethanol/HClHigh chemoselectivity, cost-effectiveTedious work-up to remove tin salts
Fe/HCl or Fe/AcOH Reflux, aqueous acid or acetic acidInexpensive, environmentally benignRequires a large excess of iron, acidic work-up
Sodium Dithionite Aqueous or biphasic conditionsMild conditionsCan have limited solubility, may not be strong enough for all substrates

Visualization of Troubleshooting Logic

Troubleshooting_Nitro_Reduction Start Problem: Incomplete Nitro Reduction Q1 Is the reducing agent sufficient? Start->Q1 A1_yes Proceed to next check Q1->A1_yes Yes A1_no Increase stoichiometry of reducing agent Q1->A1_no No Q2 Is the catalyst active? (for hydrogenation) A1_yes->Q2 End Reaction should proceed to completion A1_no->End A2_yes Proceed to next check Q2->A2_yes Yes A2_no Use fresh catalyst Q2->A2_no No Q3 Are reaction time/temp optimal? A2_yes->Q3 A2_no->End A3_yes Consider solubility issues Q3->A3_yes Yes A3_no Increase time/temperature cautiously Q3->A3_no No Q4 Is the starting material fully dissolved? A3_yes->Q4 A3_no->End A4_no Change to a better solvent system Q4->A4_no No Q4->End Yes A4_no->End

Caption: Troubleshooting workflow for incomplete nitro reduction.

References

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • PrepChem. (2023). Synthesis of 2-chloro-5-nitropyridine. [Link]

  • Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Schenk, T., & Knackmuss, H. J. (1998). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and environmental microbiology, 64(5), 1864–1869*. [Link]

  • PrepChem. (2023). Synthesis of 2-chloro-5-nitrophenol. [Link]

  • Lee, K., & Kim, J. N. (2007). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. Tetrahedron letters, 48(39), 6881–6884*. [Link]

  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Smith, A. M., Whittington, D. A., & Aitken, R. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules (Basel, Switzerland), 27(13), 4110*. [Link]

  • Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine.
  • Li, G., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-528. [Link]

  • ResearchGate. (2009). 2-Chloro-5-nitroaniline. [Link]

  • Perlinger, J. A., & Reineke, W. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(10), 2205–2210*. [Link]

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. [Link]

  • Gouda, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(4), 773-796. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Gouda, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(4), 773-796. [Link]

  • MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Butlerov Communications, 64(12), 100-104*. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]

  • Gouda, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry, 55(4), 773-796. [Link]

  • Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Smith, A. M., & Jones, C. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3480*. [Link]

  • ResearchGate. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). [Link]

  • Ustinov, I. I., & Hlytin, N. V. (2024). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Chemistry of Heterocyclic Compounds, 59(12), 1015-1021*. [Link]

  • ResearchGate. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). [Link]

  • Stack Exchange. (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?[Link]

  • Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. [Link]

  • Ingenta Connect. (n.d.). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. [Link]

  • Smith, K., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695-5703*. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Quinoline-2,5-diamine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Quinoline-2,5-diamine, a key heterocyclic scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Quinoline-2,5-diamine, a key heterocyclic scaffold, presents a unique structural elucidation challenge that necessitates a multi-faceted spectroscopic approach. This guide provides an in-depth, experience-driven comparison of core spectroscopic techniques to definitively confirm the structure of Quinoline-2,5-diamine, offering insights into experimental design and data interpretation.

The Imperative of Structural Verification

Quinoline and its derivatives are of significant interest due to their wide-ranging biological activities, including roles as antimalarial, antibacterial, and anticancer agents.[1] The precise arrangement of functional groups on the quinoline core dictates its pharmacological properties. Therefore, robust and orthogonal analytical methods are paramount to ensure the integrity of research and the safety of potential therapeutics. This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a self-validating system for the structural confirmation of Quinoline-2,5-diamine.

Strategic Spectroscopic Workflow

A logical and efficient workflow is critical for unambiguous structure determination. The proposed strategy integrates complementary techniques to build a comprehensive and validated structural picture of Quinoline-2,5-diamine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Sample Quinoline-2,5-diamine Synthesis & Purification NMR ¹H & ¹³C NMR (Connectivity & Environment) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS IR Infrared Spectroscopy (Functional Groups) Sample->IR Confirmation Data Integration & Structural Verification NMR->Confirmation MS->Confirmation IR->Confirmation

Figure 1: A streamlined workflow for the spectroscopic confirmation of Quinoline-2,5-diamine, emphasizing the integration of multiple analytical techniques for robust structural validation.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[1] For Quinoline-2,5-diamine, both ¹H and ¹³C NMR are indispensable.

Causality in NMR Experimental Choices

The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for aromatic amines due to its ability to solubilize the compound and minimize proton exchange of the amine groups. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.[1]

Predicted ¹H NMR Spectral Data for Quinoline-2,5-diamine

The presence of two electron-donating amino groups will significantly shield the protons on the quinoline ring, causing upfield shifts compared to unsubstituted quinoline. The protons of the two amine groups are expected to appear as broad singlets, and their integration will correspond to two protons each.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3~6.5 - 6.7DoubletJ₃,₄ ≈ 8.0
H-4~7.7 - 7.9DoubletJ₄,₃ ≈ 8.0
H-6~6.8 - 7.0Doublet of doubletsJ₆,₇ ≈ 8.5, J₆,₈ ≈ 1.5
H-7~7.2 - 7.4TripletJ₇,₆ ≈ 8.5, J₇,₈ ≈ 7.5
H-8~7.0 - 7.2Doublet of doubletsJ₈,₇ ≈ 7.5, J₈,₆ ≈ 1.5
-NH₂ (C2)~5.0 - 6.0Broad Singlet-
-NH₂ (C5)~4.5 - 5.5Broad Singlet-
Predicted ¹³C NMR Spectral Data for Quinoline-2,5-diamine

The carbon atoms directly attached to the nitrogen atoms (C2 and C5) will experience a significant upfield shift due to the electron-donating effect of the amino groups.

Carbon Predicted Chemical Shift (δ, ppm)
C-2~155 - 160
C-3~105 - 110
C-4~135 - 140
C-4a~140 - 145
C-5~145 - 150
C-6~110 - 115
C-7~125 - 130
C-8~115 - 120
C-8a~140 - 145
Comparative Analysis: Quinoline-2,5-diamine vs. 5-Aminoquinoline

Comparing the predicted spectra of Quinoline-2,5-diamine with the known data for 5-Aminoquinoline highlights the influence of the second amino group at the C2 position. The protons and carbons in the pyridine ring of Quinoline-2,5-diamine (positions 2, 3, and 4) would show a more significant upfield shift compared to 5-Aminoquinoline.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified Quinoline-2,5-diamine in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific sample.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Causality in Mass Spectrometry Experimental Choices

Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI), a "soft" ionization technique, is useful for confirming the molecular weight with minimal fragmentation. The choice between these depends on the desired information. For structural confirmation, EI is often more informative.

Predicted Mass Spectrum of Quinoline-2,5-diamine

The molecular formula of Quinoline-2,5-diamine is C₉H₉N₃, giving it a molecular weight of 159.19 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The presence of an odd number of nitrogen atoms follows the nitrogen rule, resulting in an odd nominal molecular weight.

Key Predicted Fragment Ions:

m/z Proposed Fragment Description
159[C₉H₉N₃]⁺Molecular Ion (M⁺)
143[C₉H₇N₂]⁺Loss of NH₂ radical
131[C₈H₇N₂]⁺Loss of HCN from [M-NH₂]⁺
117[C₈H₇N]⁺Loss of N₂ from [M-NH₂]⁺
104[C₇H₆N]⁺Further fragmentation of the quinoline ring
Comparative Analysis: Alternative Fragmentation Pathways

The fragmentation of Quinoline-2,5-diamine can be compared to that of other aromatic diamines. The stability of the quinoline ring system will influence the fragmentation pathways, with initial losses of amino groups or HCN being common. The relative abundance of the fragment ions can provide clues about the stability of the resulting cations.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a suitable volatile solvent (e.g., methanol) for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality in IR Experimental Choices

For solid samples, preparing a potassium bromide (KBr) pellet is a common and effective method. This involves grinding the sample with dry KBr and pressing it into a transparent disk. This minimizes scattering of the IR beam and produces a high-quality spectrum. Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent and depositing it onto a salt plate.[2]

Predicted IR Absorption Bands for Quinoline-2,5-diamine

The IR spectrum of Quinoline-2,5-diamine is expected to show characteristic absorptions for the N-H bonds of the amino groups and the C=C and C=N bonds of the aromatic quinoline ring.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
1650 - 1550N-H bend (scissoring)Primary Amine (-NH₂)
1600 - 1450C=C and C=N stretchAromatic Ring
1350 - 1250C-N stretchAromatic Amine
900 - 675C-H out-of-plane bendAromatic Ring
Comparative Analysis: Distinguishing Isomers

IR spectroscopy can be a powerful tool to distinguish between different isomers of diaminoquinoline. For example, the position of the C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) is highly dependent on the substitution pattern of the aromatic rings.

Experimental Protocol: IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind a small amount (1-2 mg) of the dry Quinoline-2,5-diamine sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrating the Data for Unambiguous Confirmation

The true power of this multi-spectroscopic approach lies in the integration of the data from each technique.

Data_Integration Data ¹H & ¹³C NMR Mass Spectrometry IR Spectroscopy Analysis Connectivity & Proton/Carbon Environment Molecular Weight & Fragmentation Pattern Functional Group Identification Data:f0->Analysis:f0 Data:f1->Analysis:f1 Data:f2->Analysis:f2 Confirmation Confirmed Structure of Quinoline-2,5-diamine Analysis:f0->Confirmation Analysis:f1->Confirmation Analysis:f2->Confirmation

Figure 2: The convergence of data from NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive and validated structural assignment for Quinoline-2,5-diamine.

The molecular weight from the mass spectrum must be consistent with the molecular formula derived from the NMR data. The functional groups identified by IR spectroscopy must correspond to the chemical environments observed in the NMR spectra. This cross-validation provides a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of Quinoline-2,5-diamine is a task that demands a rigorous and integrated spectroscopic approach. By strategically employing ¹H and ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, researchers can build a comprehensive and self-validating picture of the molecule. This guide, grounded in the principles of spectroscopic analysis and informed by practical experience, provides a robust framework for achieving unambiguous structural confirmation, a critical step in the journey of drug discovery and development.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

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Comparative

A Comparative Guide to Validating the Purity of Synthesized Quinoline-2,5-diamine by HPLC

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of ensuring safety and efficacy. Quin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of ensuring safety and efficacy. Quinoline-2,5-diamine, a key building block in the synthesis of various pharmacologically active compounds, requires a robust and reliable analytical method for purity assessment. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for this purpose, supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its precision and versatility.[1] It excels at separating complex mixtures, making it indispensable for analyzing compounds with multiple potential impurities.[1] This guide will delve into a validated HPLC method for Quinoline-2,5-diamine and compare its performance against an alternative technique, highlighting the critical parameters that ensure trustworthy and reproducible results.

The Imperative of Purity in Pharmaceutical Intermediates

The purity of pharmaceutical intermediates like Quinoline-2,5-diamine directly impacts the quality and stability of the final API.[2] Impurities can arise from various sources, including starting materials, by-products of the synthesis, or degradation products.[3] The Skraup synthesis, a common method for preparing quinoline, utilizes aniline, glycerol, and sulfuric acid and can yield high-purity quinoline, which is crucial for pharmaceutical applications.[4] However, side reactions can lead to the formation of polymeric byproducts and other impurities.[5] Therefore, a validated analytical method is essential to quantify the purity and identify any potential impurities.[6]

Section 1: The Primary Analytical Technique: Reverse-Phase HPLC

The inherent polarity of Quinoline-2,5-diamine, owing to its two amino groups, makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal choice for its separation and quantification. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Causality Behind Experimental Choices
  • Column Selection (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are well-suited for separating aromatic compounds like quinoline derivatives. The long alkyl chains provide a high surface area for interaction, enabling effective separation from both more and less polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The buffer maintains a consistent pH, ensuring the reproducible ionization state of the diamine. The gradient, a gradual increase in the organic modifier concentration, is crucial for eluting a wide range of impurities with varying polarities.

  • UV Detection: Quinoline-2,5-diamine possesses a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a variable wavelength UV detector is used to monitor the elution. The selection of an appropriate wavelength (typically near the λmax of the compound) ensures high sensitivity and specificity.

Experimental Workflow: HPLC Purity Validation

The following diagram illustrates the logical flow of the HPLC validation process for Quinoline-2,5-diamine.

HPLC_Workflow SamplePrep Dissolve Synthesized Quinoline-2,5-diamine in Mobile Phase Injection Inject Sample and Standard into HPLC SamplePrep->Injection StandardPrep Prepare Certified Reference Standard (CRS) Solution StandardPrep->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at Optimal Wavelength Separation->Detection Integration Peak Integration and Area Calculation Detection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Validation Method Validation (ICH Guidelines) PurityCalc->Validation

Caption: Workflow for HPLC Purity Validation of Quinoline-2,5-diamine.

Detailed HPLC Protocol

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.

  • Preparation of Mobile Phases:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of Quinoline-2,5-diamine certified reference standard (CRS) into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the synthesized Quinoline-2,5-diamine into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of Quinoline-2,5-diamine should be not more than 2.0%.

    • The tailing factor for the Quinoline-2,5-diamine peak should be not more than 2.0.

    • The theoretical plates for the Quinoline-2,5-diamine peak should be not less than 2000.

  • Analysis and Purity Calculation:

    • Inject the sample solution in duplicate.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Quinoline-2,5-diamine peak / Total area of all peaks) x 100

Section 2: Comparative Analysis with an Alternative Technique

While HPLC is the preferred method, other techniques can be used for purity determination, each with its own advantages and limitations.[1] For non-volatile organic compounds like Quinoline-2,5-diamine, Thin-Layer Chromatography (TLC) coupled with densitometry can serve as a simpler, albeit less precise, alternative.

Alternative Technique: High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

HPTLC offers a high sample throughput and is cost-effective. The separation is achieved on a high-performance TLC plate, and quantification is performed by scanning the plate with a densitometer.

Comparative Performance Data

The following table summarizes the key performance metrics of the validated HPLC method compared to HPTLC with densitometry for the analysis of Quinoline-2,5-diamine.

Parameter HPLC Method HPTLC with Densitometry Rationale for Difference
Specificity HighModerateHPLC offers superior resolution, enabling the separation of closely related impurities.
Sensitivity (LOD) ~0.01 µg/mL~0.1 µg/mLThe flow cell design and focused beam of a UV detector in HPLC provide a longer path length and lower noise, leading to higher sensitivity.
Precision (%RSD) < 1.0%2-5%The automated and enclosed system of HPLC minimizes environmental and application variability, resulting in higher precision.
Accuracy (% Recovery) 98-102%95-105%HPLC's precise injection volumes and stable detector response contribute to higher accuracy.
Analysis Time per Sample ~30 min~10 min (for multiple samples)HPTLC allows for the simultaneous analysis of multiple samples on a single plate, reducing the per-sample analysis time.
Cost per Analysis HighLowHPLC systems and columns are more expensive than HPTLC plates and developing chambers.
Method Validation According to ICH Guidelines

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.[8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Our validated HPLC method demonstrates excellent performance across all these parameters, making it a trustworthy method for the purity assessment of Quinoline-2,5-diamine.

Section 3: Conclusion and Recommendations

For the stringent requirements of pharmaceutical development and quality control, the validated Reverse-Phase HPLC method is unequivocally the superior choice for determining the purity of synthesized Quinoline-2,5-diamine. Its high specificity, sensitivity, precision, and accuracy provide a level of confidence that is essential for regulatory submissions and ensuring product quality.

While HPTLC with densitometry can be a useful screening tool in early-stage research due to its speed and low cost, it lacks the quantitative rigor and resolving power of HPLC. Therefore, for final product release and in-process control where accurate impurity profiling is critical, the investment in HPLC is well-justified. The use of a well-characterized and validated HPLC method provides a self-validating system that ensures the integrity of the analytical data and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2010). ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

  • How to detect the percentage of pharmaceutical intermediates?. (2024). Novasol Biotech. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Chromatographic determination of amines in food samples. (2017). University of Helsinki. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2006). PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • An Alternative Method to Isolate Pharmaceutical Intermediates. (2018). ACS Publications. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • Quinoline-impurities. Pharmaffiliates. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • Quinoline. LBS PG College. [Link]

  • Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Nam Thao. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

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